molecular formula C18H23CL2N3O3 B1666751 2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)- CAS No. 39113-89-8

2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-

Cat. No. B1666751
CAS RN: 39113-89-8
M. Wt: 400.3 g/mol
InChI Key: MMTXDKNRPSSVDS-UHFFFAOYSA-N
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Description

AL 1965 is a biochemical.

Scientific Research Applications

Synthesis and Pharmacological Activities

2-Imidazolidinone derivatives, including the specific compound you mentioned, have been extensively studied for their synthesis and pharmacological activities. For instance, they have been explored for their potential as tachykinin NK2 receptor antagonists, demonstrating potent antagonist activity in guinea pig trachea and bronchoconstriction (Smith et al., 1995). Additionally, these compounds have shown efficacy in antifungal activities, particularly against Candida albicans and Aspergillus fumigatus (Chevreuil et al., 2008).

Antimicrobial Properties

A study focused on the synthesis of new 6-methylimidazo derivatives, including 1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl, revealed notable antimicrobial activity against various bacterial and fungal strains (Ur et al., 2004). This indicates the potential of 2-imidazolidinone derivatives in developing new antimicrobial agents.

Isozyme-Selective Inhibition

Imidazole-dioxolane compounds, closely related to the compound , have been synthesized and evaluated as novel inhibitors of heme oxygenase (HO). These compounds showed a high selectivity for the HO-1 isozyme and considerably less inhibitory potency toward HO-2 (Vlahakis et al., 2006).

Pharmacodynamic Properties

The pharmacodynamic properties of these compounds are also of interest. For instance, certain 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, related to 2-imidazolidinone, showed potent dopamine agonist activity in specific assays, despite lacking central nervous system activity (Brubaker & Colley, 1986).

Chemical Synthesis and Modifications

The chemical synthesis and modifications of 2-imidazolidinone derivatives have been a topic of several studies. For instance, research has been conducted on the synthesis of isochromene and isoquinoline derivatives, exploring new methods and chemical pathways (Dabholkar & Tripathi, 2011).

properties

CAS RN

39113-89-8

Product Name

2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-

Molecular Formula

C18H23CL2N3O3

Molecular Weight

400.3 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]imidazolidin-2-one

InChI

InChI=1S/C18H23Cl2N3O3/c19-14-11-15(20)13-16(12-14)23-8-7-22(17(23)24)6-5-21-3-1-18(2-4-21)25-9-10-26-18/h11-13H,1-10H2

InChI Key

MMTXDKNRPSSVDS-UHFFFAOYSA-N

SMILES

C1CN(CCC12OCCO2)CCN3CCN(C3=O)C4=CC(=CC(=C4)Cl)Cl

Canonical SMILES

C1CN(CCC12OCCO2)CCN3CCN(C3=O)C4=CC(=CC(=C4)Cl)Cl

Appearance

Solid powder

Other CAS RN

39113-89-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AL 1965;  AL-1965;  AL1965

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-
Reactant of Route 2
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-
Reactant of Route 3
Reactant of Route 3
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-
Reactant of Route 4
Reactant of Route 4
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-
Reactant of Route 5
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-
Reactant of Route 6
Reactant of Route 6
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-

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